molecular formula C7H15NO2S B14478712 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid CAS No. 66067-57-0

2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid

Cat. No.: B14478712
CAS No.: 66067-57-0
M. Wt: 177.27 g/mol
InChI Key: ARHAFANPZMEOSL-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid is an organic compound that features both an amino group and a sulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid typically involves the reaction of 2-methyl-3-bromobutanoic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the sulfanyl group. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid involves its interaction with various molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and biochemical pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminoethyl)sulfanyl]sulfonic acid
  • 2-[(3-[(2-Aminoethyl)sulfanyl]-2-{[(2-aminoethyl)sulfanyl]methyl}-2-methylpropyl)sulfanyl]ethanamine
  • [(2-Aminoethyl)disulfanyl]acetic acid

Uniqueness

2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid is unique due to its specific structural features, including the presence of both an amino group and a sulfanyl group on a butanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

CAS No.

66067-57-0

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-(2-aminoethylsulfanyl)-3-methylbutanoic acid

InChI

InChI=1S/C7H15NO2S/c1-5(2)6(7(9)10)11-4-3-8/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

ARHAFANPZMEOSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)SCCN

Origin of Product

United States

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